methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a 3-bromobenzylidene substituent at the C5 position, a hexanoate chain at N3, and a thioxo group at C2. The bromine atom and extended alkyl chain contribute to its unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer research .
Properties
Molecular Formula |
C17H18BrNO3S2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18BrNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+ |
InChI Key |
PCNPYVOBEAMRQT-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 3-bromobenzaldehyde with a thiazolidinone derivative. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions . The general reaction scheme is as follows:
Condensation Reaction: 3-bromobenzaldehyde reacts with a thiazolidinone derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of cancer research.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of cell growth and differentiation . Additionally, the compound’s thiazolidinone moiety is crucial for its biological activity, as it can interact with various cellular pathways .
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Group
- 3-Fluorobenzylidene Analog: A structurally similar compound, (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one, replaces bromine with fluorine. This analog was synthesized via condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde and evaluated for anticancer activity .
- Methoxy-Substituted Benzylidene: Compounds like (5Z)-3-[4-(3-methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) feature methoxy and benzodioxol substituents. These groups enhance solubility and π-π stacking interactions but may reduce electrophilicity compared to bromine .
Variations in the Alkyl Chain
- Hexanoate vs. Shorter Chains: The hexanoate chain in the target compound provides greater lipophilicity compared to analogs with shorter chains (e.g., butyl groups in ). This may improve membrane permeability and bioavailability .
- Benzylidene vs.
Physicochemical Properties
Key Observations :
- Bromine increases molecular weight and polarizability compared to fluorine.
- The methoxy-benzodioxol derivative exhibits higher thermal stability due to extended conjugation .
Biological Activity
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class, characterized by its unique molecular structure and significant biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H18BrNO3S2
- Molecular Weight : 428.4 g/mol
The structure includes a thiazolidinone ring that contributes to its reactivity and biological properties. The presence of the bromobenzylidene moiety enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that thiazolidinones exhibit broad-spectrum antimicrobial activity. This compound has been shown to inhibit the growth of several bacterial strains. A study demonstrated that compounds with similar structures can disrupt bacterial cell walls, leading to cell lysis and death.
Anticancer Activity
Thiazolidinone derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have revealed that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.
Enzyme Inhibition
The compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit enzymes like carbonic anhydrase and certain proteases, which play critical roles in disease progression. This inhibition can lead to altered metabolic processes in affected cells, providing a therapeutic avenue for conditions such as diabetes and cancer.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The thiazolidinone ring facilitates binding to target enzymes, inhibiting their activity.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : By interfering with metabolic pathways, it alters cellular functions crucial for growth and survival.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiazolidinone derivatives reveals variations in biological activity based on structural differences:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate | C17H18BrNO3S2 | Similar structure; different substituents may affect activity |
| Methyl 6-[ (5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo -1,3-thiazolidin -3 -yl] hexanoate | C17H18N2O4S2 | Variation in substituent groups impacting activity |
| Methyl 6-[ (5E)-5-(4-nitrobenzylidene)-4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl] hexanoate | C17H18N2O4S2 | Incorporates a nitro group influencing pharmacological properties |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that methyl 6-[(5E)-5-(bromobenzylidene)-4-oxo]-2-thioxo derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cancer Research : Another research article demonstrated that thiazolidinone derivatives could induce apoptosis in human breast cancer cells through caspase activation .
- Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters detailed how methyl 6-[ (5E)-5-(bromobenzylidene)-4-oxo]-2-thioxo compounds inhibited carbonic anhydrase activity, suggesting their role in metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
